3,4-Hexanediol, 3,4-dimethyl-1,6-diphenyl-
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Overview
Description
3,4-Hexanediol, 3,4-dimethyl-1,6-diphenyl- is an organic compound with the molecular formula C20H26O2. This compound is characterized by the presence of two hydroxyl groups (-OH) attached to a hexane backbone, with additional methyl and phenyl substituents. It is a versatile compound used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Hexanediol, 3,4-dimethyl-1,6-diphenyl- can be achieved through several methods. One common approach involves the reaction of 3,4-dimethyl-1,6-diphenyl-hexane with a suitable oxidizing agent to introduce the hydroxyl groups. The reaction conditions typically include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the catalytic hydrogenation of 3,4-dimethyl-1,6-diphenyl-hexane in the presence of a metal catalyst such as palladium or platinum. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-Hexanediol, 3,4-dimethyl-1,6-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like pyridinium chlorochromate.
Reduction: Reduction reactions can convert the compound into alkanes or other reduced forms using reagents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides.
Scientific Research Applications
3,4-Hexanediol, 3,4-dimethyl-1,6-diphenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-Hexanediol, 3,4-dimethyl-1,6-diphenyl- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenyl groups may interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
1,6-Hexanediol: Another diol with a similar backbone but without the methyl and phenyl substituents.
3,4-Dimethyl-3,4-hexanediol: A compound with similar methyl substituents but lacking the phenyl groups.
Uniqueness
3,4-Hexanediol, 3,4-dimethyl-1,6-diphenyl- is unique due to the presence of both methyl and phenyl substituents, which confer distinct chemical properties and reactivity compared to other similar diols. These substituents enhance its solubility in organic solvents and its ability to participate in a wider range of chemical reactions.
Properties
CAS No. |
50599-44-5 |
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Molecular Formula |
C20H26O2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
3,4-dimethyl-1,6-diphenylhexane-3,4-diol |
InChI |
InChI=1S/C20H26O2/c1-19(21,15-13-17-9-5-3-6-10-17)20(2,22)16-14-18-11-7-4-8-12-18/h3-12,21-22H,13-16H2,1-2H3 |
InChI Key |
YTVBVEDSOLOSPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(C(C)(CCC2=CC=CC=C2)O)O |
Origin of Product |
United States |
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